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Compound of Interest

Compound Name: 2-Methyl-4-heptanol

Cat. No.: B013450

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chemical compound 2-Methyl-4-heptanol (CAS No: 21570-35-4). The document details
experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured
format to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 2-Methyl-4-heptanol. This
data is crucial for structural elucidation, quality control, and various analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data (Predicted)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.6 m 1H H-4

~1.7 m 1H H-2

~1.4 m 2H H-5

~1.3 m 2H H-3

~1.2 m 2H H-6

~0.9 t 3H H-7

~0.9 d 6H H-1, H-1'

Note: Experimental *H NMR spectrum available as an image on SpectraBase. Chemical shifts
and multiplicities are estimated from this visual data. Predicted data provides a theoretical
reference.

13C NMR Data (Predicted)

Chemical Shift (ppm) Assighment
~72 C-4

~49 C-3

~40 C-5

~25 C-2

~23 C-1, C-1

~19 C-6

~14 C-7

Note: As of the last search, a publicly available, quantitative experimental 133C NMR spectrum
for 2-Methyl-4-heptanol was not found. The data presented is based on prediction and should
be used as a reference.
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Infrared (IR) Spectroscopy

The following data was obtained from the gas-phase IR spectrum available in the NIST

Chemistry WebBook.[1]

Wavenumber (cm—?)

Description of Vibration

~3350 (broad)

O-H stretch (alcohol)

2959 C-H stretch (alkane)

2931 C-H stretch (alkane)

2873 C-H stretch (alkane)

1468 C-H bend (alkane)

1384 C-H bend (alkane)

1369 C-H bend (alkane)

1118 C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

The following data corresponds to the electron ionization (El) mass spectrum from the NIST

Chemistry WebBook.[2]
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miz Relative Intensity (%) Proposed Fragment
43 100 [C3sH7]*

55 95 [CaH7]*

73 85 [M - CaHo]*

57 80 [CaHs]*

41 75 [CsHs]*

85 60 [M - CsH7]*

69 55 [CsHa]*

112 10 [M - H20]*

130 <5 [M]* (Molecular lon)

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the
spectroscopic data presented above. These are intended as a guide and may be adapted
based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A sample of 2-Methyl-4-heptanol (typically 5-25 mg for *H NMR and 50-100 mg for 13C NMR)
is dissolved in a deuterated solvent, such as chloroform-d (CDCIs), to a volume of
approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane
(TMS) can be added as an internal standard for chemical shift referencing (6 = 0.00 ppm). The
tube is then placed in the NMR spectrometer. For *H NMR, a sufficient number of scans are
acquired to obtain a good signal-to-noise ratio, typically within a few minutes. For 13C NMR, a
longer acquisition time (20-60 minutes or more) is generally required due to the lower natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

For a liquid sample such as 2-Methyl-4-heptanol, a thin-film method is commonly employed. A
drop of the neat liquid is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt
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plate is carefully placed on top to create a thin, uniform film of the liquid between the plates.
The "sandwich" is then mounted in the sample holder of the FT-IR spectrometer. A background
spectrum of the empty salt plates is recorded first and automatically subtracted from the
sample spectrum. The spectrum is typically recorded from 4000 to 400 cm~1. Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid
directly onto the ATR crystal.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-
MS) with an Electron lonization (EI) source. A dilute solution of 2-Methyl-4-heptanol in a
volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is
volatilized and separated from the solvent and any impurities on a capillary column. As 2-
Methyl-4-heptanol elutes from the column, it enters the ion source of the mass spectrometer.
In the EIl source, the gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions
are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of 2-Methyl-4-heptanol.
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Spectroscopic Analysis Workflow for 2-Methyl-4-heptanol
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Caption: Workflow for the spectroscopic analysis of 2-Methyl-4-heptanol.
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Key EI-MS Fragmentation Pathways for 2-Methyl-4-heptanol
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- H2 - H20 - C2Ha4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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